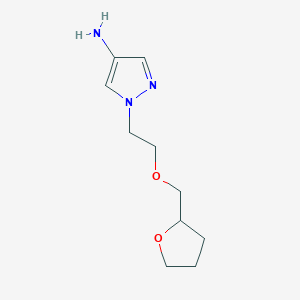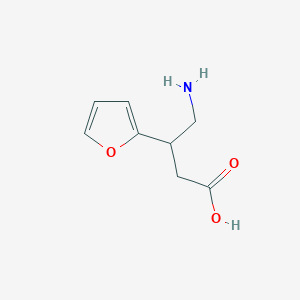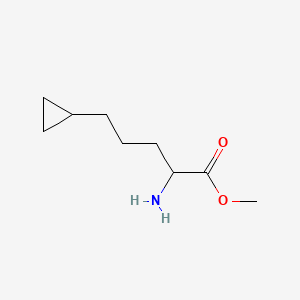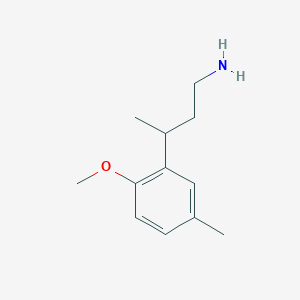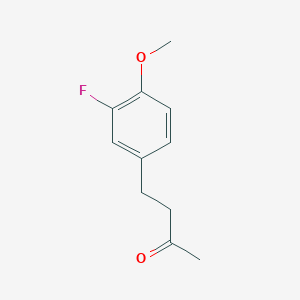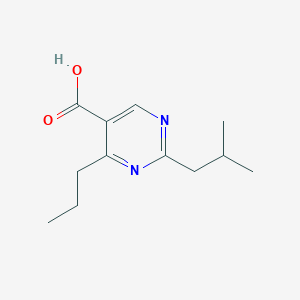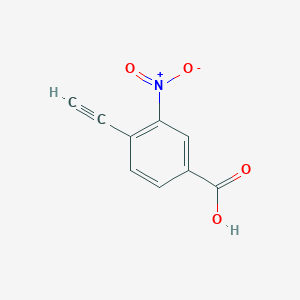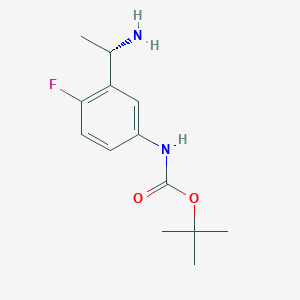
3-Allylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an allyl group and a carboxylic acid functional group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization . This method allows for the enantioselective synthesis of the compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of organocatalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Allylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines and carboxylic acid derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
3-Allylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-allylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the allyl group but shares the pyrrolidine and carboxylic acid functionalities.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting different biological activities.
Uniqueness: 3-Allylpyrrolidine-3-carboxylic acid is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-prop-2-enylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(7(10)11)4-5-9-6-8/h2,9H,1,3-6H2,(H,10,11) |
InChI Key |
UEFCNKAEFDEGGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
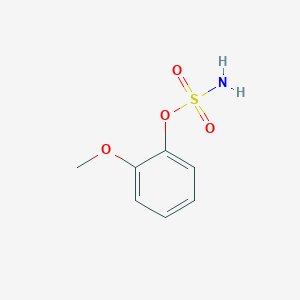
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
